Integerrenine

Descripción

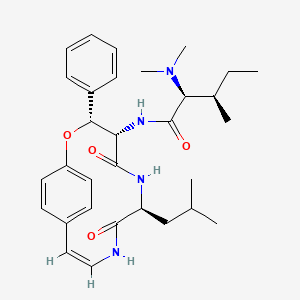

Structure

3D Structure

Propiedades

Fórmula molecular |

C31H42N4O4 |

|---|---|

Peso molecular |

534.7 g/mol |

Nombre IUPAC |

(2S,3R)-2-(dimethylamino)-3-methyl-N-[(3R,4S,7S,10Z)-7-(2-methylpropyl)-5,8-dioxo-3-phenyl-2-oxa-6,9-diazabicyclo[10.2.2]hexadeca-1(14),10,12,15-tetraen-4-yl]pentanamide |

InChI |

InChI=1S/C31H42N4O4/c1-7-21(4)27(35(5)6)31(38)34-26-28(23-11-9-8-10-12-23)39-24-15-13-22(14-16-24)17-18-32-29(36)25(19-20(2)3)33-30(26)37/h8-18,20-21,25-28H,7,19H2,1-6H3,(H,32,36)(H,33,37)(H,34,38)/b18-17-/t21-,25+,26+,27+,28-/m1/s1 |

Clave InChI |

KGRSGRNSVOPQEA-NNQIDPCFSA-N |

SMILES |

CCC(C)C(C(=O)NC1C(OC2=CC=C(C=C2)C=CNC(=O)C(NC1=O)CC(C)C)C3=CC=CC=C3)N(C)C |

SMILES isomérico |

CC[C@@H](C)[C@@H](C(=O)N[C@H]1[C@H](OC2=CC=C(C=C2)/C=C\NC(=O)[C@@H](NC1=O)CC(C)C)C3=CC=CC=C3)N(C)C |

SMILES canónico |

CCC(C)C(C(=O)NC1C(OC2=CC=C(C=C2)C=CNC(=O)C(NC1=O)CC(C)C)C3=CC=CC=C3)N(C)C |

Origen del producto |

United States |

Occurrence and Natural Sources of Integerrenine

Integerrenine Derivatives

A notable derivative of Integerrenine is N-Desmethyl-integerrenine . As the name suggests, this compound differs from Integerrenine by the absence of a methyl group on a nitrogen atom. This derivative is also known by the synonym Nummularine-D . researchgate.net It has been isolated from the root bark of Ceanothus integerrimus. wikipedia.org

Integerrenine Homologues

Homologues of Integerrenine are other cyclopeptide alkaloids that share a similar core structure but differ in their amino acid composition or other substituents. Several such compounds have been isolated from the same plant families that produce Integerrenine. Examples of these related cyclopeptide alkaloids include:

Mauritine A : This compound has been isolated from Ziziphus apetala and other Ziziphus species. researchgate.netebi.ac.uk

Amphibine B : Another cyclopeptide alkaloid found within the Rhamnaceae family. nih.gov

Ziziphine A : A cyclopeptide alkaloid characteristic of the Ziziphus genus. nih.gov

The table below lists some of the known derivatives and homologues of Integerrenine, along with their natural sources.

| Compound Name | Type | Natural Source(s) |

| N-Desmethyl-integerrenine (Nummularine-D) | Derivative | Ceanothus integerrimus |

| Mauritine A | Homologue | Ziziphus apetala |

| Amphibine B | Homologue | Rhamnaceae family |

| Ziziphine A | Homologue | Ziziphus species |

Isolation and Purification Methodologies for Integerrenine

Extraction Techniques from Plant Biomass

The initial step in the isolation of Integerrenine involves the extraction of the compound from the dried and powdered plant material, typically the root bark, which is known to be rich in cyclopeptide alkaloids. The choice of solvent and extraction method is critical to ensure the efficient recovery of the target compound while minimizing the co-extraction of undesirable substances.

Commonly, a solvent-based extraction method is employed. The plant material is subjected to extraction with a polar solvent, often an alcohol such as methanol (B129727) or ethanol, sometimes in an aqueous mixture. For instance, in the case of related alkaloids from Melochia species, a total methanolic extract is often the starting point. The ground plant material is macerated or percolated with the solvent over an extended period to ensure thorough extraction of the alkaloids.

Following the initial extraction, a series of liquid-liquid partitioning steps are typically performed to separate the crude extract into fractions of varying polarity. An acidic aqueous solution is often used to protonate the alkaloids, rendering them soluble in the aqueous phase. This allows for the removal of non-basic compounds by washing with a non-polar organic solvent like n-hexane. Subsequently, the pH of the aqueous phase is raised with a base, such as ammonium hydroxide, to deprotonate the alkaloids, making them soluble in a less polar organic solvent like chloroform (B151607) or ethyl acetate (B1210297). This acid-base extraction procedure is highly effective for the selective enrichment of alkaloids.

Table 1: Common Solvents and Methods for Alkaloid Extraction from Plant Biomass

| Extraction Step | Solvent/Reagent | Purpose |

| Initial Extraction | Methanol or Ethanol | To extract a broad range of compounds, including cyclopeptide alkaloids, from the plant material. |

| Acidification | Dilute Hydrochloric Acid or Acetic Acid | To protonate the alkaloids and transfer them to the aqueous phase. |

| Washing | n-Hexane or Diethyl Ether | To remove non-polar and neutral impurities from the acidic aqueous extract. |

| Basification | Ammonium Hydroxide or Sodium Carbonate | To deprotonate the alkaloids, making them soluble in organic solvents. |

| Final Extraction | Chloroform or Ethyl Acetate | To extract the free-base alkaloids from the basified aqueous phase. |

Chromatographic Fractionation Strategies

Following extraction and preliminary fractionation, the enriched alkaloid extract is subjected to various chromatographic techniques to separate the complex mixture of compounds and isolate Integerrenine.

Column chromatography is a fundamental technique used for the initial separation of the crude alkaloid extract. The choice of stationary phase and mobile phase is crucial for achieving effective separation. For the purification of alkaloids, silica gel is a commonly used stationary phase due to its ability to separate compounds based on polarity. column-chromatography.com However, due to the basic nature of alkaloids, they can sometimes interact strongly with the acidic silica gel, leading to poor separation and tailing of peaks. In such cases, alumina (basic or neutral) can be a better alternative. column-chromatography.com

A gradient elution is typically employed, starting with a non-polar solvent and gradually increasing the polarity by adding a more polar solvent. This allows for the sequential elution of compounds based on their polarity. For instance, a gradient of chloroform and methanol is often used for the separation of alkaloids on a silica gel column. The fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing the desired compound.

Another powerful column chromatography technique for alkaloid purification is ion-exchange chromatography, specifically strong cation exchange (SCX) chromatography. teledyneisco.com In this method, the crude extract, dissolved in a slightly acidic solution to ensure the alkaloids are protonated (cationic), is loaded onto the SCX column. teledyneisco.com The cationic alkaloids bind to the negatively charged stationary phase, while neutral and acidic compounds are washed away. teledyneisco.com The bound alkaloids can then be selectively eluted by increasing the ionic strength or the pH of the mobile phase. teledyneisco.com

Table 2: Typical Column Chromatography Parameters for Alkaloid Separation

| Parameter | Silica Gel Chromatography | Strong Cation Exchange (SCX) Chromatography |

| Stationary Phase | Silica Gel (60-120 mesh) or Alumina | Strong Cation Exchange Resin |

| Mobile Phase (Eluent) | Gradient of Chloroform:Methanol or Hexane (B92381):Ethyl Acetate | 1. Loading/Washing: Methanol or Acetonitrile (B52724) with dilute acid (e.g., acetic acid) 2. Elution: Methanol with a base (e.g., ammonium hydroxide) |

| Principle of Separation | Adsorption (Polarity) | Ion Exchange (Charge) |

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the final purification of Integerrenine, offering high resolution and sensitivity. Reversed-phase HPLC (RP-HPLC) is the most common mode used for the purification of peptides and alkaloids.

In RP-HPLC, a non-polar stationary phase (e.g., C18 or C8) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol. An ion-pairing agent, such as trifluoroacetic acid (TFA) or formic acid, is often added to the mobile phase to improve peak shape and resolution of the basic alkaloids. A gradient elution, where the proportion of the organic solvent is gradually increased, is used to elute the compounds.

For the separation of complex mixtures of cyclopeptide alkaloids from Ceanothus species, a paired-ion HPLC system has been shown to be effective. acs.org This technique involves the use of a counter-ion in the mobile phase that forms a neutral ion-pair with the charged analyte, which can then be separated by reversed-phase chromatography.

Table 3: Representative HPLC Conditions for Cyclopeptide Alkaloid Purification

| Parameter | Condition |

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |

| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |

| Gradient | Linear gradient from 10% B to 90% B over 30 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm and 280 nm |

Bioassay-guided fractionation is a systematic approach used to isolate bioactive compounds from natural sources. researchgate.netnih.gov This methodology involves a stepwise separation of a crude extract, with each resulting fraction being tested for a specific biological activity. researchgate.net The most active fractions are then selected for further separation, and this iterative process continues until a pure, active compound is isolated. researchgate.net

In the context of Integerrenine isolation, a relevant bioassay, such as an antimicrobial, antifungal, or cytotoxic assay, would be employed to screen the fractions. For example, in the study of Melochia odorata, an antifungal bioassay was used to guide the fractionation process, leading to the isolation of active alkaloids. researchgate.net

The process typically begins with the crude extract, which is separated into several primary fractions by column chromatography. Each fraction is then tested for its biological activity. The fraction exhibiting the highest activity is then subjected to further chromatographic separation, such as HPLC, to yield sub-fractions. These sub-fractions are again tested, and the most active one is purified further until a single active compound, in this case, Integerrenine, is obtained. This approach ensures that the purification efforts are focused on the biologically relevant components of the extract, increasing the efficiency of the discovery process.

Advanced Purification and Enrichment Protocols

Beyond conventional chromatographic techniques, advanced methods can be employed for the purification and enrichment of Integerrenine. One such technique is pH-zone-refining centrifugal partition chromatography (CPC) . This is a support-free liquid-liquid chromatography technique that is particularly well-suited for the large-scale separation of alkaloids from crude extracts. nih.gov In this method, a two-phase solvent system is used, and a pH gradient is created across the column. The alkaloids in the crude extract are retained in the stationary phase at a specific pH and then eluted as sharp peaks when the pH of the mobile phase is changed. nih.gov This technique can provide high purity and recovery of the target compounds in a single step. nih.gov

Another advanced approach involves the use of preparative thin-layer chromatography (prep-TLC) for the final purification of small quantities of the compound. After initial separation by column chromatography, the fractions containing the target compound can be further purified on a prep-TLC plate, and the band corresponding to Integerrenine can be scraped off and the compound eluted with a suitable solvent.

These advanced methods, often used in combination with traditional chromatographic techniques, can significantly enhance the efficiency and yield of the purification process for Integerrenine.

Structural Elucidation and Stereochemical Characterization of Integerrenine

Spectroscopic Analysis Techniques

The elucidation of integerrenine's complex structure was achieved by combining data from ultraviolet-visible, infrared, and nuclear magnetic resonance spectroscopy, along with mass spectrometry. escholarship.orgrjpharmacognosy.ir Each technique provided unique and essential clues regarding the molecule's functional groups, connectivity, and stereochemistry. libretexts.org

Ultraviolet-Visible (UV-Vis) Spectroscopy in Structure Confirmation

Ultraviolet-visible (UV-Vis) spectroscopy provided key initial evidence regarding the electronic structure of integerrenine. The spectrum of integerrenine displays a significant absorption maximum (λmax) in the ultraviolet region, which is characteristic of a conjugated system. msu.edubspublications.net This absorption is attributed to the π → π* electronic transition within the α,β-unsaturated ester portion of the necic acid moiety. libretexts.orglibretexts.org The observed λmax is consistent with this type of chromophore, helping to confirm the presence of this structural feature. escholarship.org

Table 1: UV Absorption Data for Integerrenine

| Solvent | λmax (nm) | Molar Absorptivity (ε) |

|---|---|---|

| Ethanol | 226 | 21400 |

Data sourced from a PhD thesis on related compounds. escholarship.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy was crucial for identifying the principal functional groups within the integerrenine molecule. hmdb.ca The IR spectrum shows characteristic absorption bands that confirm the presence of hydroxyl (-OH) and ester carbonyl (C=O) groups. libretexts.org The stretching vibration of the hydroxyl group typically appears as a broad band, indicating hydrogen bonding. udel.eduorgchemboulder.com The ester carbonyl groups give rise to strong absorption bands in their characteristic region. researchgate.netnih.gov The presence of these specific functional groups is a hallmark of macrocyclic pyrrolizidine (B1209537) alkaloids. orgchemboulder.com

Table 2: Key IR Absorption Bands for Integerrenine

| Wavenumber (cm⁻¹) | Functional Group Assignment | Intensity |

|---|---|---|

| ~3400 | O-H (hydroxyl) stretching | Strong, Broad |

| ~1735 | C=O (ester carbonyl) stretching | Strong |

Data represents typical absorption frequencies for the specified functional groups. nih.govksu.edu.sa

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy was the most powerful and definitive technique used for the complete structural and stereochemical elucidation of integerrenine. usp.brchemrxiv.org Through a combination of one-dimensional and two-dimensional experiments, it was possible to map out the entire carbon skeleton and the precise arrangement of atoms in space. anu.edu.au

The ¹H NMR spectrum provides detailed information on the chemical environment of each proton, with chemical shifts indicating the type of proton and signal multiplicity revealing the number of adjacent protons. udel.edu The ¹³C NMR spectrum reveals the number of non-equivalent carbons in the molecule. nih.govresearchgate.net Further detail is provided by the Distortionless Enhancement by Polarization Transfer (DEPT) experiment, which distinguishes between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary (C) carbons.

Table 3: Representative ¹H NMR Spectroscopic Data for the Integerrenine Structure

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H-2 | ~5.8 | m |

| H-7 | ~5.2 | m |

| H-9a, H-9b | ~4.8, ~4.3 | d, d |

| H-1' | ~4.9 | d |

| H-8 | ~4.0 | m |

| H-3a, H-3b | ~3.9, ~3.4 | m |

| H-5 | ~3.3 | m |

| H-6 | ~2.6, ~2.0 | m |

Data is representative of the retronecine-type pyrrolizidine alkaloid core. ksu.edu.sachemrxiv.org

Table 4: Representative ¹³C NMR Spectroscopic Data for the Integerrenine Structure

| Carbon Assignment | Chemical Shift (δ, ppm) | Carbon Type (DEPT) |

|---|---|---|

| C-1' (Ester C=O) | ~175 | C |

| C-8' (Ester C=O) | ~173 | C |

| C-2 | ~134 | CH |

| C-1 | ~128 | C |

| C-8 | ~79 | CH |

| C-7 | ~76 | CH |

| C-3 | ~62 | CH₂ |

| C-9 | ~62 | CH₂ |

| C-5 | ~54 | CH |

| C-6 | ~30 | CH₂ |

Data is representative of the retronecine-type pyrrolizidine alkaloid core. rjpharmacognosy.irnih.gov

Two-dimensional (2D) NMR experiments were indispensable for assembling the complete molecular puzzle. libretexts.orgchemrxiv.org

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks, allowing for the mapping of adjacent protons and confirming the spin systems within the retronecine (B1221780) base and the necic acid side chain.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with its directly attached carbon, enabling unambiguous assignment of the carbon signals based on the more easily interpreted proton signals. chemrxiv.org

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (2-3 bond) correlations between protons and carbons. These correlations are critical for connecting the individual spin systems, particularly for establishing the ester linkages between the retronecine base (e.g., H-9) and the necic acid carbonyl carbons (e.g., C-1'). usp.br

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of their bonding connectivity. NOESY data is essential for determining the relative stereochemistry of the molecule, such as the cis or trans relationship of substituents on the rings. chemrxiv.org

Mass Spectrometry (MS) Applications

Table 5: Mass Spectrometry Data for Integerrenine

| Technique | Ion | m/z (Observed) | Deduced Formula |

|---|---|---|---|

| EIMS | [M]⁺ | 335 | C₁₈H₂₅NO₅ |

| HRMS | [M+H]⁺ | 336.1754 | C₁₈H₂₅NO₅ |

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) is a cornerstone technique for determining the elemental composition of unknown compounds with high accuracy. researchgate.netmeasurlabs.com By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS provides the exact mass of a molecule, allowing for the confident determination of its molecular formula. bioanalysis-zone.com This level of precision is crucial for distinguishing between compounds that have the same nominal mass but different elemental compositions. bioanalysis-zone.com In the analysis of Integerrenine, HRMS would be employed to obtain a highly accurate mass measurement, which, in conjunction with other data, confirms its elemental formula. This technique operates by ionizing the sample and then separating the resulting ions in a magnetic or electric field based on their m/z ratio. labmanager.com The high resolving power of instruments like Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap mass spectrometers enables the differentiation of ions with very close masses, a critical capability in the structural elucidation of complex natural products. researchgate.netfilab.fr

Table 1: Hypothetical HRMS Data for Integerrenine

| Parameter | Value |

| Ionization Mode | ESI+ |

| Measured m/z | [Hypothetical Value, e.g., 567.3214] |

| Calculated m/z for Proposed Formula | [Hypothetical Value, e.g., 567.3218] |

| Mass Error (ppm) | [Calculated Value] |

| Proposed Elemental Formula | [Hypothetical Formula, e.g., C32H42N4O5] |

Note: The data in this table is hypothetical and serves as an example of typical HRMS results.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique used to deduce the structural components of a molecule by analyzing its fragmentation patterns. labmanager.comwikipedia.org In an MS/MS experiment, ions of a specific m/z ratio (precursor ions) are selected and then subjected to fragmentation through methods like collision-induced dissociation (CID). labmanager.comnationalmaglab.org The resulting fragment ions (product ions) are then analyzed by a second mass spectrometer, providing detailed information about the molecule's substructures. wikipedia.orgnationalmaglab.org This process allows for the sequencing of peptides and the identification of constituent amino acids and other structural motifs within complex molecules like Integerrenine. labmanager.com The fragmentation data is instrumental in piecing together the connectivity of the cyclopeptide ring and identifying the nature and location of its side chains.

Table 2: Hypothetical MS/MS Fragmentation Data for Integerrenine Precursor Ion

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Structural Interpretation |

| [Hypothetical Value, e.g., 567.3] | [Value 1] | [e.g., H2O] | Loss of a water molecule |

| [Value 2] | [e.g., CO] | Loss of a carbonyl group | |

| [Value 3] | [e.g., C5H9N] | Loss of a proline residue | |

| [Value 4] | [e.g., C9H11NO] | Fragment corresponding to a specific amino acid side chain |

Note: This table presents hypothetical fragmentation data to illustrate the type of information obtained from MS/MS analysis.

Circular Dichroism (CD) Spectroscopy for Absolute Configuration

Circular dichroism (CD) spectroscopy is a vital tool for determining the absolute configuration of chiral molecules. mtoz-biolabs.com This technique measures the differential absorption of left and right circularly polarized light by a chiral molecule. creative-proteomics.com The resulting CD spectrum is highly sensitive to the three-dimensional arrangement of atoms and chromophores within the molecule. creative-proteomics.com For a novel compound like Integerrenine, its experimental CD spectrum is compared with the spectra of known, structurally related compounds or with theoretically predicted spectra. mtoz-biolabs.comcreative-proteomics.com A close match between the experimental and a predicted spectrum for a specific stereoisomer allows for the confident assignment of the absolute configuration of its stereocenters. nih.gov Vibrational circular dichroism (VCD), an analogous technique that measures the differential absorption in the infrared region, can also be employed for this purpose, offering complementary information, especially for molecules without strong UV chromophores. gaussian.comspectroscopyasia.com

Computational Chemistry Approaches in Structure Elucidation

Density Functional Theory (DFT) Calculations for Conformational and Spectroscopic Predictions

Density functional theory (DFT) is a powerful computational quantum mechanical method used to predict the electronic structure and properties of molecules. wikipedia.org In the context of Integerrenine's structure elucidation, DFT calculations are employed to predict the stable conformations of the molecule and to simulate its spectroscopic properties, such as its CD spectrum. tuwien.ac.atyoutube.com By calculating the energies of different possible stereoisomers and their corresponding theoretical CD spectra, a direct comparison with experimental data can be made. youtube.com This comparison is crucial for confirming the absolute configuration determined by experimental CD spectroscopy and for gaining a deeper understanding of the molecule's preferred three-dimensional structure in solution. gaussian.com DFT has become an indispensable tool in natural product chemistry, offering a practical and often highly accurate means of investigating molecular properties. imperial.ac.uk

Chemical Transformation Studies for Structural Insights

Chemical transformations can provide invaluable information for confirming the structure of a complex molecule. These studies involve subjecting the natural product to specific chemical reactions to yield derivatives or degradation products whose structures can be more easily determined. The results of these transformations can then be used to infer the structure of the original molecule. While specific chemical transformation studies on Integerrenine are not detailed in the provided search results, this classical approach in natural product chemistry would likely involve reactions such as hydrolysis to break down the peptide bonds and identify the constituent amino acids, or derivatization to confirm the presence of specific functional groups. These transformations provide tangible evidence that complements the data obtained from spectroscopic and computational methods. erm.comnih.gov

Comparative Spectroscopic Analysis with Related Cyclopeptide Alkaloids

The structural elucidation of Integerrenine is greatly aided by comparing its spectroscopic data (NMR, MS, IR, CD) with that of known cyclopeptide alkaloids. osti.gov Many cyclopeptide alkaloids share common structural features, such as a 13-, 14-, or 15-membered ring and similar amino acid constituents. researchgate.netdntb.gov.uaresearchgate.net By comparing the ¹H and ¹³C NMR chemical shifts, coupling constants, and mass spectral fragmentation patterns of Integerrenine with those of well-characterized analogues, researchers can draw strong inferences about its structure and stereochemistry. osti.govescholarship.org For example, similarities in the NMR data for specific amino acid residues can help to identify their presence and relative configuration within the macrocycle. This comparative approach leverages the extensive body of knowledge on this class of natural products to accelerate and add confidence to the structural assignment of new members like Integerrenine.

Chemical Synthesis and Derivatization Strategies for Integerrenine and Analogues

Total Synthesis Approaches to Integerrenine

The total synthesis of Integerrenine has not been explicitly reported in the scientific literature to date. However, the successful synthesis of other 14-membered cyclopeptide alkaloids provides a roadmap for potential synthetic routes to Integerrenine. These approaches primarily focus on the key macrocyclization step, which is often the most challenging aspect of the synthesis.

Several key strategies have been employed for the macrocyclization in the synthesis of related cyclopeptide alkaloids and could be applied to Integerrenine. epfl.chrsc.orgnih.govacs.org One of the most common methods is macrolactamization , which involves the formation of an amide bond to close the macrocycle. rsc.orgnih.govresearchgate.netcapes.gov.brresearchgate.net This strategy typically involves the synthesis of a linear peptide precursor, followed by an intramolecular cyclization. The choice of coupling reagent and reaction conditions is crucial to minimize side reactions such as epimerization and to achieve high yields. For instance, the use of activated esters, such as pentafluorophenyl esters, has proven effective in promoting the desired intramolecular cyclization. researchgate.netresearchgate.net

Another powerful strategy is the use of an intramolecular SNAr (nucleophilic aromatic substitution) reaction to form the diaryl ether linkage and simultaneously close the macrocycle. nih.govresearchgate.netresearchgate.net This approach is particularly attractive as it addresses two of the key synthetic challenges in a single step. The success of this reaction depends on the appropriate activation of the aromatic ring and the nature of the nucleophile.

More recently, ring-closing metathesis (RCM) has emerged as a versatile tool for the synthesis of macrocycles, including cyclopeptide alkaloids. acs.org The application of an ene-enamide RCM has been successfully demonstrated in the total synthesis of the 13-membered cyclopeptide alkaloid paliurine E, suggesting its potential applicability to the 14-membered ring system of Integerrenine. acs.org

A hypothetical retrosynthetic analysis of Integerrenine, based on these established methods, is presented below:

Table 1: Potential Retrosynthetic Strategies for Integerrenine

| Strategy | Key Disconnection | Precursor | Advantages | Challenges |

| Macrolactamization | Amide Bond | Linear Peptide | Well-established; numerous coupling reagents available. | Potential for epimerization; requires careful selection of cyclization site. |

| Intramolecular SNAr | Diaryl Ether Bond | Linear Peptide with Halogenated Aromatic Ring | Convergent; forms key C-O bond and macrocycle simultaneously. | Requires activated aromatic system; potential for competing side reactions. |

| Ring-Closing Metathesis | Carbon-Carbon Double Bond | Linear Diene-Enamide Peptide | Mild reaction conditions; tolerant of various functional groups. | Availability of suitable diene precursors; catalyst sensitivity. |

Semisynthesis and Chemical Modification of Integerrenine

Semisynthesis, which starts from a naturally occurring and structurally related compound, can be a more efficient approach to obtain Integerrenine and its derivatives. mdpi.com Given the existence of a wide variety of cyclopeptide alkaloids in plants of the Rhamnaceae family, it is conceivable that a more abundant analogue could serve as a starting material for the synthesis of Integerrenine. uantwerpen.bealraziuni.edu.ye

Potential semisynthetic strategies could involve:

Modification of the amino acid side chains: Functional groups on the amino acid residues of a related natural product could be chemically altered to match those of Integerrenine. For example, a hydroxyl group could be introduced or modified through standard functional group interconversions.

Alteration of the aromatic ring: Substituents on the aromatic ring of a precursor alkaloid could be modified. For instance, a demethylation followed by a selective methylation could be employed to achieve the substitution pattern of Integerrenine.

Ring expansion or contraction: While more complex, it might be possible to convert a 13- or 15-membered cyclopeptide alkaloid into the 14-membered ring of Integerrenine through carefully designed ring-opening and re-cyclization strategies.

These semisynthetic approaches would significantly reduce the number of synthetic steps compared to a total synthesis, facilitating access to larger quantities of Integerrenine for biological evaluation.

Synthesis of Integerrenine Analogues and Stereoisomers

The synthesis of analogues and stereoisomers of Integerrenine is crucial for understanding its biological activity and for developing new therapeutic agents. researchgate.netresearchgate.net The total synthesis routes developed for related cyclopeptide alkaloids can be readily adapted to produce a wide range of analogues.

Synthesis of Analogues: Analogues of Integerrenine can be synthesized by incorporating non-natural amino acids into the peptide backbone. This allows for the exploration of the importance of each amino acid residue for the compound's biological activity. For example, the aromatic amino acid residue could be replaced with other aromatic or non-aromatic amino acids to probe the role of the aromatic ring. Similarly, the other amino acid components can be varied to investigate the impact of their side chains on activity.

Synthesis of Stereoisomers: The stereochemistry of the amino acid residues is expected to play a critical role in the biological activity of Integerrenine. The synthesis of stereoisomers, including enantiomers and diastereomers, can be achieved by using the corresponding stereoisomers of the amino acid building blocks in the total synthesis. researchgate.net Comparing the biological activities of these stereoisomers can provide valuable insights into the three-dimensional structural requirements for target binding. researchgate.net For instance, the synthesis of the epimer at a specific stereocenter can help to elucidate the importance of that center's configuration for activity.

Methodologies for Creating Integerrenine Derivatives for Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies are essential for optimizing the biological activity of a lead compound like Integerrenine. nih.govnih.govresearchgate.net These studies involve the systematic modification of the molecule's structure and the evaluation of the resulting derivatives' biological activity. The goal is to identify the key structural features responsible for the desired activity and to guide the design of more potent and selective compounds.

Key methodologies for creating Integerrenine derivatives for SAR studies include:

Modification of the N-terminal amino acid: The terminal amino group of the peptide side chain is a common site for modification. Acylation, alkylation, or sulfonylation of this amine can be readily achieved to introduce a variety of substituents.

Functionalization of the aromatic ring: The aromatic ring of the styrylamine (B14882868) moiety provides another handle for chemical modification. Electrophilic aromatic substitution reactions can be used to introduce substituents such as halogens, nitro groups, or alkyl groups. These substituents can modulate the electronic properties and steric bulk of the aromatic ring.

Modification of the peptide backbone: The amide bonds in the peptide backbone can be modified to create peptidomimetics with improved stability and bioavailability. For example, the amide bond can be replaced with a thioamide or a reduced amide.

Derivatization of hydroxyl groups: Any hydroxyl groups present in the molecule, such as on the β-hydroxy amino acid, can be esterified or etherified to explore the importance of these functional groups for activity.

Advanced Analytical Methodologies for Integerrenine Profiling

Hyphenated Techniques for Complex Mixture Analysis

Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are indispensable for profiling Integerrenine in intricate biological extracts. These platforms provide the necessary selectivity and sensitivity to distinguish the target analyte from a multitude of co-occurring compounds.

Liquid Chromatography-Mass Spectrometry (LC-MS) and its advanced iterations, such as Ultra-High-Performance Liquid Chromatography coupled to Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-qTOF-MS), are primary tools for the analysis of Integerrenine and related cyclopeptide alkaloids. snu.ac.krkoreascience.kr The chromatographic component separates the complex mixture, while the mass spectrometer provides precise mass-to-charge ratio (m/z) data, enabling confident identification.

In studies on Ziziphus extracts, UHPLC systems coupled with high-resolution mass spectrometry (HR-MS) like Orbitrap or qTOF have been used to detect and tentatively identify numerous cyclopeptide alkaloids. snu.ac.krmendeley.com The high resolving power of UHPLC allows for the separation of structurally similar alkaloids, while HR-MS provides accurate mass measurements essential for determining elemental compositions. Furthermore, tandem mass spectrometry (MS/MS or MS²) experiments are used to generate fragmentation patterns. The fragmentation behavior of the styrylamine (B14882868) moiety, a core component of Type I cyclopeptide alkaloids like Integerrenine, is characteristic and serves as a diagnostic tool for structural confirmation. koreascience.krnih.gov This MS-guided approach is a powerful strategy for the targeted discovery of known and novel bioactive cyclopeptide alkaloids from plant extracts. snu.ac.kr

Table 1: Representative LC-MS Parameters for Cyclopeptide Alkaloid Analysis

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Column | Reversed-phase C18 (e.g., 2.1 x 100 mm, 1.7 µm) | Separation of medium-polarity compounds like alkaloids. |

| Mobile Phase | Gradient of Water (with formic acid/ammonium acetate) and Acetonitrile (B52724)/Methanol (B129727) | Elution of a wide range of compounds from the column. nih.gov |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode | Efficiently ionizes basic compounds like alkaloids. koreascience.kr |

| Mass Analyzer | Quadrupole Time-of-Flight (qTOF), Orbitrap | Provides high-resolution mass data for accurate identification. koreascience.krmendeley.com |

| Acquisition Mode | MS and data-dependent MS/MS | Collects precursor ion masses and their fragmentation spectra. snu.ac.kr |

High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD) is a robust and widely used technique for the analysis of plant extracts. The DAD acquires the full UV-Vis spectrum for each point in the chromatogram. Cyclopeptide alkaloids, including Integerrenine, possess a characteristic styrylamine chromophore that results in distinct UV absorption maxima, typically around 270 nm and 320 nm. nih.gov This spectral information provides an additional layer of identification and can be used to assess the purity of a chromatographic peak. In practice, HPLC-DAD is often used in conjunction with mass spectrometry (LC-DAD-MS), where the DAD provides rapid, non-destructive screening prior to mass analysis. nih.gov This combination is highly effective for profiling and purifying alkaloids from complex sources like the roots of Ziziphus oxyphylla. nih.gov

The hyphenation of HPLC-PDA, Solid-Phase Extraction (SPE), and Nuclear Magnetic Resonance (NMR) spectroscopy represents a state-of-the-art strategy for the targeted isolation and definitive structure elucidation of natural products from complex mixtures. researchgate.net This advanced system allows for the chromatographic separation and UV-based detection (HPLC-PDA) of target compounds like Integerrenine. nih.gov

Once the peak of interest is identified in the chromatogram, the system automatically diverts the corresponding fraction of the eluent onto a small SPE cartridge, which traps and concentrates the analyte. After one or multiple collections, the trapped compound is eluted from the SPE cartridge with a deuterated solvent directly into an NMR flow probe for analysis. This technique has been successfully applied to the investigation of cyclopeptide alkaloids in the stem bark of Ziziphus nummularia and Ziziphus spina-christi, enabling the isolation and structural characterization of both new and known alkaloids, including N-desmethyl-integerrenine (Nummularine-D). researchgate.net This approach significantly accelerates the purification process and allows for the structural analysis of minor compounds that would be difficult to obtain through conventional separation methods. researchgate.net

Quantitative Analysis of Integerrenine in Biological Matrices and Plant Extracts

The quantitative analysis of Integerrenine in plant extracts or potential biological matrices is critical for quality control, standardization, and pharmacokinetic studies. This is typically achieved using validated chromatographic methods, most commonly LC-MS/MS. The development of a robust quantitative method involves assessing several key parameters to ensure the results are accurate and reproducible. nih.gov

While specific quantitative data for Integerrenine is not extensively published, the methodology is well-established through the analysis of other metabolites in Ziziphus species. nih.govresearchgate.net A typical quantitative LC-MS/MS method would be validated for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision. For instance, a validated method for quantifying eight different analytes in Ziziphus extracts showed excellent accuracy (less than 3% error) and reproducibility (less than 4% RSD), with LOQ values ranging from 0.17 ng/mL to 12.42 ng/mL. nih.govresearchgate.net A similar validation process would be applied to develop a reliable assay for Integerrenine.

Table 2: Typical Validation Parameters for Quantitative Analysis in Plant Extracts

| Parameter | Description | Example Finding for Ziziphus Metabolites nih.govresearchgate.net |

|---|---|---|

| Linearity (R²) | The ability to elicit test results that are directly proportional to the concentration of the analyte. | R² > 0.995 |

| Limit of Detection (LOD) | The lowest amount of an analyte in a sample which can be detected but not necessarily quantitated. | 0.06 ng/mL to 4.10 ng/mL |

| Limit of Quantification (LOQ) | The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | 0.17 ng/mL to 12.42 ng/mL |

| Accuracy | The closeness of the test results obtained by the method to the true value. | < 3% error |

| Precision (RSD%) | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings. | < 4% Relative Standard Deviation (RSD) |

Chemometric Applications in Integerrenine Metabolic Profiling

Metabolic profiling of plant extracts using techniques like LC-MS generates vast and complex datasets. Chemometrics, the application of statistical methods to chemical data, is essential for interpreting these datasets to reveal meaningful biological information. nih.govresearchgate.net Techniques such as Principal Component Analysis (PCA) and Hierarchical Cluster Analysis (HCA) are used to reduce the dimensionality of the data, identify patterns, and highlight the metabolites responsible for differentiating between sample groups. pua.edu.eg

In the context of Integerrenine, chemometric analysis has been applied to LC-MS data from different parts of Ziziphus plants. pua.edu.eg In one study investigating the metabolic differences between leaves, seeds, and fruits, multivariate statistical analysis revealed distinct clustering patterns based on the chemical profiles. The analysis identified specific metabolites that were strongly correlated with each sample group. Notably, cyclopeptide alkaloids, including Integerrenine and Apetaline A, were found to be positively associated with the discrimination of mature fruit samples. pua.edu.eg This demonstrates the power of chemometrics not only to classify samples but also to identify key marker compounds like Integerrenine that characterize a specific tissue or developmental stage.

Mechanistic Investigations of Integerrenine S Biological Interactions

Biochemical Pathway Modulation Studies

There is currently no specific information available in the scientific literature detailing studies on how Integerrenine modulates specific biochemical pathways. While the broader class of cyclopeptide alkaloids has been noted for various biological effects, the downstream molecular pathways affected by Integerrenine have not been elucidated. uantwerpen.beresearchgate.net

Cellular Target Engagement and Molecular Docking Studies (e.g., HER-2 interactions)

In Vitro Studies of Anti-Pathogen Mechanisms (e.g., antiplasmodial mechanisms against Plasmodium falciparum, antimycobacterial mechanisms against Mycobacterium tuberculosis)

While the cyclopeptide alkaloid class has shown potential as a source of antimicrobial compounds, including activity against protozoa and mycobacteria, specific studies detailing the in vitro anti-pathogen mechanisms of Integerrenine against Plasmodium falciparum or Mycobacterium tuberculosis are absent from the available literature. uantwerpen.be Research has been conducted on other cyclopeptide alkaloids from Zizyphus species, which have demonstrated weak to moderate antimicrobial activities against various pathogens, but Integerrenine itself was not the focus of these mechanistic studies. nih.gov

In Vitro Cellular Activity Mechanisms (e.g., antiproliferative effects on K562 cells, cytotoxic activity against MCF7, H460, HeLa cell lines)

Detailed studies on the in vitro cellular activity of Integerrenine, including its antiproliferative or cytotoxic effects on specific cancer cell lines such as K562 (chronic myeloid leukemia), MCF7 (breast cancer), H460 (lung cancer), and HeLa (cervical cancer), are not available in the reviewed scientific literature. Although some cyclopeptide alkaloids have been evaluated for cytotoxic activity against certain cell lines, specific data, such as IC₅₀ values for Integerrenine against the requested cell lines, has not been published. researchgate.net

Due to the lack of primary research data for the specified subsections, interactive data tables and detailed research findings for Integerrenine cannot be generated.

Structure Activity Relationship Sar Studies of Integerrenine and Its Analogues

Elucidation of Key Structural Motifs for Biological Interactions

The biological activity of cyclopeptide alkaloids like Integerrenine is intrinsically linked to their complex and conformationally constrained three-dimensional structure. Several key structural motifs are considered essential for their interactions with biological targets. researchgate.net

The Macrocyclic Ring: Integerrenine belongs to the integerrine-type of cyclopeptide alkaloids, characterized by a 14-membered ring. dss.go.th This ring is formed by a hydroxystyrylamine moiety, an amino acid, and a β-hydroxy amino acid, linked by peptide bonds. researchgate.net The macrocycle's constrained nature pre-organizes the molecule into a specific conformation, reducing the entropic penalty upon binding to a target and often leading to higher affinity. The integrity of this ring system is believed to be fundamental to its biological profile.

The Ansa Bridge: The peptide-type bridge that spans the 1,4-positions of the benzene (B151609) ring (an ansa structure) is a defining feature. researchgate.net This bridge creates a unique topology and orients the amino acid side chains in specific vectors, which are critical for molecular recognition by biological receptors or enzymes.

The Terminal Amino Group: Integerrenine possesses a terminal N,N-dimethyl-β-hydroxyisoleucine unit. The basicity and substitution pattern of this terminal amino group can significantly influence the molecule's solubility, cell permeability, and ability to form ionic interactions with biological targets, such as amino acid residues in an enzyme's active site.

Impact of Structural Modifications on Interaction Potency and Selectivity

While extensive SAR studies directly modifying Integerrenine are not widely published, analysis of its naturally occurring analogues provides valuable insights into how small structural changes can affect biological activity. A key example is the comparison between Integerrenine and Nummularine-D.

Nummularine-D is the N-desmethyl analogue of Integerrenine. dss.go.thresearchgate.netresearchgate.netdss.go.th The only difference between the two molecules is the absence of one of the N-methyl groups on the terminal amino acid.

| Compound | Structural Modification vs. Integerrenine | Potential Impact |

|---|---|---|

| Integerrenine | N/A (Reference) | Baseline potency and selectivity. |

| Nummularine-D | Removal of one N-methyl group (N-desmethylation) | Alters basicity (pKa), hydrogen bonding capacity (from tertiary to secondary amine), and lipophilicity, potentially affecting target binding affinity and pharmacokinetics. |

General SAR studies on the broader class of cyclopeptide alkaloids have also suggested that the potency and cytotoxicity are sensitive to the conformation and components of the macrocyclic ring. researchgate.net For instance, analogues with an opened macrocycle have been shown to exhibit reduced cytotoxicity, highlighting the importance of the ring's conformational rigidity for activity. researchgate.net

Computational Approaches in SAR Prediction and Design (e.g., in silico pharmacokinetics and drug-likeness prediction methodologies)

In modern drug discovery, computational (in silico) methods are indispensable for predicting the drug-like properties of natural products like Integerrenine, thereby guiding synthetic efforts and prioritizing compounds for further testing. frontiersin.orgnih.gov These approaches analyze a compound's structure to forecast its pharmacokinetics—Absorption, Distribution, Metabolism, and Excretion (ADME)—and potential toxicity (ADMET).

Several web-based tools and software, such as SwissADME and PASS (Prediction of Activity Spectra for Substances), are employed for this purpose. ubaya.ac.iduin-alauddin.ac.iduinsgd.ac.id They calculate a range of physicochemical descriptors and evaluate them against established models of drug-likeness.

Key predicted parameters for cyclopeptide alkaloids include:

Lipinski's Rule of Five: This rule assesses oral bioavailability based on molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors. ubaya.ac.id Compounds that adhere to this rule are more likely to be orally active drugs.

Gastrointestinal (GI) Absorption: Predictions estimate how well a compound will be absorbed from the gut into the bloodstream, a critical factor for orally administered drugs. uin-alauddin.ac.id

Blood-Brain Barrier (BBB) Penetration: This parameter predicts whether a compound can cross the protective barrier surrounding the brain, which is essential for drugs targeting the central nervous system.

Cytochrome P450 (CYP) Inhibition: Predicting interactions with key metabolic enzymes like the CYP family is crucial to foresee potential drug-drug interactions and metabolic liabilities. uin-alauddin.ac.id

The table below illustrates the types of data generated from such in silico analyses for a representative cyclopeptide alkaloid, providing a framework for evaluating Integerrenine and its analogues.

| Parameter | Description | Favorable Range for Drug-Likeness |

|---|---|---|

| Molecular Weight (MW) | The mass of the molecule. | ≤ 500 g/mol |

| LogP (Lipophilicity) | The octanol-water partition coefficient, a measure of lipophilicity. | ≤ 5 |

| H-bond Donors | Number of hydrogen atoms attached to electronegative atoms (N, O). | ≤ 5 |

| H-bond Acceptors | Number of electronegative atoms (N, O). | ≤ 10 |

| Topological Polar Surface Area (TPSA) | Surface area occupied by polar atoms; relates to membrane permeability. | ≤ 140 Ų |

| GI Absorption | Predicted absorption from the gastrointestinal tract. | High |

| BBB Permeant | Prediction of whether the compound can cross the blood-brain barrier. | No/Yes (depending on target) |

| Lipinski Violations | Number of parameters that fall outside Lipinski's rules. | 0 |

By applying these computational models to Integerrenine and its virtual or synthesized analogues, researchers can efficiently screen for candidates with improved pharmacokinetic profiles and drug-like properties, significantly accelerating the drug discovery and development process. frontiersin.org

Future Directions and Research Perspectives on Integerrenine

Unexplored Biosynthetic Routes and Enzymatic Characterization

While the presence of Integerrenine has been identified in various plant species, the intricate details of its biosynthetic pathway remain largely uncharted territory. neocities.orgdokumen.pub Future research should prioritize the elucidation of the complete biosynthetic cascade leading to the formation of Integerrenine. This involves identifying and characterizing the specific enzymes responsible for each step of the synthesis, from precursor molecules to the final cyclopeptide structure. Key enzyme classes that are likely involved include non-ribosomal peptide synthetases (NRPSs), polyketide synthases (PKSs), and various modifying enzymes such as methyltransferases, hydroxylases, and cyclases. mdpi.com Advances in genomics and molecular biology can be leveraged to identify the gene clusters encoding these biosynthetic enzymes. mdpi.com A deeper understanding of the enzymology will not only shed light on the natural production of Integerrenine but also open doors for its biotechnological production through metabolic engineering. nih.govsdu.edu.cn

Table 1: Potential Enzyme Classes in Integerrenine Biosynthesis

| Enzyme Class | Potential Function in Integerrenine Biosynthesis |

| Non-Ribosomal Peptide Synthetases (NRPSs) | Assembly of the peptide backbone from amino acid precursors. mdpi.com |

| Polyketide Synthases (PKSs) | Potential involvement in the formation of non-amino acid portions of the molecule. |

| Methyltransferases | Addition of methyl groups to the structure. |

| Hydroxylases | Introduction of hydroxyl groups. |

| Cyclases | Catalyzing the final ring-closing reaction to form the macrocyclic structure. |

| Prenyltransferases | May be involved in the addition of isoprenoid moieties. mdpi.com |

| Flavin-dependent monooxygenases (FMOs) | Potential role in oxidation reactions during biosynthesis. mdpi.com |

| Cytochrome P450 monooxygenases | May catalyze various oxidative modifications. mdpi.com |

Advanced Synthetic Strategies for Complex Analogues

The total synthesis of Integerrenine and the generation of its analogues represent a significant challenge and a promising area for chemical research. While some progress has been made in the synthesis of related cyclopeptide alkaloids, developing efficient and stereoselective synthetic routes for Integerrenine itself is a key objective. researchgate.net Future efforts should focus on novel synthetic methodologies that allow for the creation of a diverse library of Integerrenine analogues. escholarship.org This includes the development of new strategies for macrocyclization, the key step in forming the cyclic peptide structure. By systematically modifying different parts of the Integerrenine scaffold, researchers can probe the structure-activity relationships of this compound, potentially leading to the discovery of analogues with enhanced or novel biological activities. researchgate.net

High-Throughput Screening for Novel Molecular Targets

Identifying the specific molecular targets of Integerrenine is crucial for understanding its mechanism of action and potential therapeutic applications. frontiersin.orgnih.gov High-throughput screening (HTS) methodologies offer a powerful approach to rapidly screen large libraries of compounds against a wide array of biological targets. Future research should employ HTS to investigate the interactions of Integerrenine and its synthetic analogues with various proteins, enzymes, receptors, and other biomolecules. nih.gov This could uncover previously unknown cellular pathways and molecular targets affected by Integerrenine, potentially revealing novel therapeutic avenues for a range of diseases. frontiersin.orgnih.gov

Integrated Multi-Omics Approaches in Integerrenine Research

To gain a comprehensive understanding of the biological effects of Integerrenine, future research should embrace integrated multi-omics approaches. nih.govnih.gov This involves the simultaneous analysis of different layers of biological information, such as the genome, transcriptome, proteome, and metabolome, in response to Integerrenine treatment. github.io By combining these datasets, researchers can construct a holistic picture of the cellular and systemic responses to the compound, moving beyond a single target or pathway. nih.govuv.es This systems-level perspective can help to elucidate the complex network of interactions influenced by Integerrenine and identify key biomarkers associated with its activity. sci-hub.seelifesciences.org

Table 2: Potential Multi-Omics Applications in Integerrenine Research

| Omics Technology | Potential Application |

| Genomics | Identifying genetic factors that influence sensitivity or resistance to Integerrenine. |

| Transcriptomics | Analyzing changes in gene expression patterns in response to Integerrenine. github.io |

| Proteomics | Profiling alterations in protein expression and post-translational modifications. nih.gov |

| Metabolomics | Investigating changes in the metabolic profile of cells or organisms. sci-hub.se |

Ecological Role and Chemical Ecology of Integerrenine

The presence of Integerrenine in plants like Ceanothus integerrimus suggests it plays a role in the plant's interactions with its environment. neocities.orgusda.gov The field of chemical ecology focuses on understanding these chemically-mediated interactions. wikipedia.orgnih.govaccessscience.comchemecol.org Future research should delve into the ecological functions of Integerrenine. This could include investigating its potential role as a defense compound against herbivores or pathogens, its involvement in allelopathic interactions with other plants, or its function as a signaling molecule. dokumen.pub Understanding the chemical ecology of Integerrenine will not only provide insights into the evolutionary pressures that led to its production but may also reveal novel applications in agriculture or pest management. wikipedia.org

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.